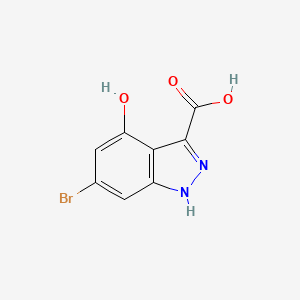

6-Bromo-4-hydroxy-3-(1H)indazole carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-4-hydroxy-1H-indazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O3/c9-3-1-4-6(5(12)2-3)7(8(13)14)11-10-4/h1-2,12H,(H,10,11)(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHMXQUCHTHLYPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NN=C2C(=O)O)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701243054 | |

| Record name | 6-Bromo-4-hydroxy-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701243054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887568-87-8 | |

| Record name | 6-Bromo-4-hydroxy-1H-indazole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887568-87-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-4-hydroxy-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701243054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Significance of the Indazole Scaffold in Medicinal Chemistry and Drug Discovery

The indazole, a bicyclic heteroaromatic compound composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a cornerstone in the development of new therapeutic agents. researchgate.netscispace.com Its structural versatility and ability to interact with a wide range of biological targets have cemented its importance in drug discovery. nih.govresearchgate.net The indazole nucleus is present in a number of approved drugs and clinical candidates, underscoring its therapeutic potential. nih.gov

Indazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antibacterial, anti-HIV, antiarrhythmic, antifungal, and antitumor properties. scispace.comresearchgate.netnih.gov This wide array of biological responses stems from the indazole ring's capacity to act as a bioisostere for other aromatic systems and its ability to engage in various non-covalent interactions, such as hydrogen bonding and π-stacking, with biological macromolecules. The tautomeric nature of the indazole ring, existing as 1H and 2H tautomers, further contributes to its diverse chemical reactivity and biological activity. scispace.com

The following table provides a summary of the diverse biological activities associated with the indazole scaffold:

| Biological Activity | Therapeutic Area |

|---|---|

| Anti-inflammatory | Inflammation and Autoimmune Diseases |

| Antibacterial | Infectious Diseases |

| Antifungal | Fungal Infections |

| Anti-HIV | Virology |

| Antiarrhythmic | Cardiology |

| Antitumor | Oncology |

Contextualization of Brominated and Hydroxylated Indazole Carboxylic Acids

The functionalization of the indazole core with various substituents is a key strategy in medicinal chemistry to modulate the compound's physicochemical properties and biological activity. The presence of bromine, hydroxyl, and carboxylic acid groups on the indazole scaffold, as seen in 6-Bromo-4-hydroxy-3-(1H)indazole carboxylic acid, imparts specific characteristics to the molecule.

Brominated Indazoles: The introduction of a bromine atom can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. nih.gov Halogenation, in general, can enhance membrane permeability and metabolic stability. Specifically, the bromine atom can participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity of a ligand to its target protein. nih.gov Furthermore, bromo-substituted indazoles serve as versatile synthetic intermediates, allowing for further structural modifications through cross-coupling reactions. nih.gov Research on compounds like 6-bromo-1H-indazole has highlighted its potential in developing novel antimicrobial and anticancer agents. acs.orgresearchgate.net

Hydroxylated Indazoles: The hydroxyl group can act as both a hydrogen bond donor and acceptor, playing a crucial role in molecular recognition processes at the active sites of enzymes and receptors. The position of the hydroxyl group on the indazole ring can influence the compound's acidity and electronic properties, thereby affecting its biological activity.

Indazole Carboxylic Acids: The carboxylic acid group is a common feature in many drugs, often serving as a key interacting moiety with biological targets. researchgate.net It is typically ionized at physiological pH, which can enhance water solubility and allow for strong ionic interactions with positively charged residues in a protein's binding pocket. However, the presence of a carboxylic acid can also impact a molecule's ability to cross cell membranes. researchgate.net The synthesis of indazole-3-carboxylic acid derivatives is a well-established area of research, with various methods developed for their preparation. derpharmachemica.com

Overview of Research Trajectories for the Chemical Compound and Analogues

Precursor Synthesis and Functional Group Interconversions

The introduction of bromine and hydroxyl groups can be approached either by functionalizing a pre-existing indazole core or by constructing the indazole ring from an already substituted benzene (B151609) derivative. The latter approach is often more feasible due to better control over regioselectivity.

Bromination: Direct bromination of an indazole ring system is a well-established method. Reagents such as N-bromosuccinimide (NBS) or bromine in acetic acid are commonly employed. chim.itchemicalbook.com The regioselectivity of this electrophilic substitution is governed by the electronic properties of the existing substituents on the indazole ring. For instance, the bromination of indazole-3-carboxylic acid with bromine in acetic acid has been shown to yield 5-bromo-1H-indazole-3-carboxylic acid. chemicalbook.com Achieving selective bromination at the C-6 position would require careful selection of directing groups and reaction conditions. An alternative is to start with a precursor that already contains bromine in the desired position, such as 2-amino-5-bromobenzoic acid derivatives. chemicalbook.com

Hydroxylation: Direct hydroxylation of the indazole core is generally challenging. A more common strategy involves the synthesis of the indazole ring from a precursor that already bears a hydroxyl group or a precursor that can be readily converted to one, such as a methoxy (B1213986) or amino group. Starting materials like 3-hydroxy-4-aminobenzonitrile or 2-amino-5-bromo-3-hydroxybenzoic acid are potential precursors that incorporate the required hydroxyl group prior to cyclization. chemicalbook.comgoogle.com The synthesis of 2-amino-3-hydroxy-5-bromopyridine from 2-amino-3,5-dibromopyridine (B40352) demonstrates a nucleophilic substitution approach to introduce a hydroxyl group, a strategy that could be adapted for benzene precursors. prepchem.com

The carboxylic acid group at the C-3 position is a versatile handle for further molecular modifications, most commonly through esterification or amide bond formation.

Esterification: Standard Fischer-Speier esterification conditions, involving refluxing the carboxylic acid in an alcohol solvent with a catalytic amount of strong acid (e.g., H₂SO₄), can be used to produce the corresponding esters. nih.gov

Hydrolysis: Conversely, the hydrolysis of an ester to the carboxylic acid is typically achieved under basic conditions, for example, by using sodium hydroxide (B78521) (NaOH) in a mixture of methanol (B129727) and water, followed by acidification. nih.govnih.gov

Amide Formation: The carboxylic acid can be converted to a variety of amides. This transformation is typically carried out by first activating the carboxylic acid, for example, by converting it to an acyl chloride, and then reacting it with a desired amine. Peptide coupling reagents can also be employed for this purpose. The synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amides illustrates this common derivatization pathway. researchgate.net

| Transformation | Reagents and Conditions | Product |

|---|---|---|

| Esterification | Methanol (MeOH), Sulfuric Acid (H₂SO₄), Reflux | Methyl Ester |

| Hydrolysis | Sodium Hydroxide (NaOH), MeOH/H₂O, then HCl | Carboxylic Acid |

| Amide Formation | 1. Thionyl Chloride (SOCl₂) 2. Amine (R-NH₂) | Amide |

Indazole Ring Formation and Regioselectivity Control

The formation of the bicyclic indazole system is the key step in the synthesis. The choice of cyclization strategy is crucial for controlling the final substitution pattern.

Several classical and modern methods are available for constructing the pyrazole (B372694) ring fused to the benzene core.

Cadogan Reductive Cyclization: This method involves the reductive cyclization of an o-nitrobenzylidene derivative. For instance, reacting an o-nitrobenzaldehyde with an aniline (B41778) followed by cyclization with a reducing agent like triethyl phosphite (B83602) (P(OEt)₃) can yield 2H-indazoles. nih.govnih.gov

Diazotization-Cyclization: A widely used method involves the diazotization of an ortho-amino substituted benzene derivative. For example, an o-aminobenzonitrile or o-aminophenylacetic acid derivative can be treated with a diazotizing agent (e.g., sodium nitrite (B80452), isoamyl nitrite) to form an in-situ diazonium salt, which then undergoes intramolecular cyclization to form the indazole ring. google.com

Hydrazone Cyclization: Substituted indazoles can be synthesized via the cyclization of various hydrazones in the presence of an acid catalyst like polyphosphoric acid (PPA). researchgate.netresearchgate.net

Copper-Mediated Cyclization: An intramolecular Ullmann-type reaction can be used to form the N-N bond. This has been demonstrated in a scalable synthesis of 5-bromo-4-fluoro-1-methyl-1H-indazole from a hydrazone precursor. thieme-connect.com

From 2-Halobenzonitriles: A palladium-catalyzed arylation of benzophenone (B1666685) hydrazone with a 2-bromobenzonitrile, followed by an acidic deprotection/cyclization sequence, provides a route to 3-aminoindazoles. researchgate.netorganic-chemistry.org

The substituents on the benzene precursor have a profound impact on the course of the cyclization reaction, affecting both reaction rate and regioselectivity.

Electronic Effects: The nature of the substituents—whether they are electron-donating (EDG) or electron-withdrawing (EWG)—influences the nucleophilicity and electrophilicity of the reacting centers. The hydroxyl group (-OH) is a strong electron-donating group, which activates the aromatic ring towards electrophilic attack. Conversely, the bromo (-Br) and carboxylic acid (-COOH) groups are electron-withdrawing, deactivating the ring. These effects must be considered when planning steps like diazotization and cyclization, as they can alter the stability of intermediates.

Steric Effects: The size and position of the substituents can hinder the approach of reagents and may influence the conformation of intermediates, thereby affecting the regioselectivity of the cyclization. For example, a bulky group ortho to the reacting site can impede ring closure.

Regioselectivity: In cyclization reactions involving asymmetrical reagents like substituted hydrazines, the electronic and steric properties of the ring substituents direct which nitrogen atom attacks, leading to the formation of different regioisomers (e.g., N-1 vs. N-2 substituted indazoles).

Multi-Step Synthesis Pathways for the Chemical Compound

Given the absence of a direct, published synthesis for this compound, plausible synthetic routes can be proposed based on established methodologies. A retrosynthetic analysis suggests that a key intermediate would be a properly substituted 2-aminobenzoic acid or 2-aminobenzonitrile (B23959) derivative.

One potential pathway begins with 4-hydroxy-2-methylbenzoic acid. The steps could proceed as follows:

Bromination: Electrophilic bromination of 4-hydroxy-2-methylbenzoic acid. The hydroxyl group is a powerful ortho-, para-director. Bromination is expected to occur ortho to the hydroxyl group, at the C-3 or C-5 position. To achieve the desired 3-bromo substitution (which will become the 6-bromo position of the indazole), careful control of conditions or the use of protecting groups might be necessary.

Nitration: Introduction of a nitro group at the C-6 position (ortho to the methyl group). This is a crucial step to install the nitrogen functionality required for cyclization.

Reduction: The nitro group is selectively reduced to an amino group (-NH₂) using standard reducing agents like SnCl₂/HCl or catalytic hydrogenation. This yields a 2-amino-3-bromo-5-hydroxy-6-methylbenzoic acid derivative.

Diazotization and Cyclization: The amino group is converted to a diazonium salt using sodium nitrite in an acidic medium. The diazonium salt then undergoes intramolecular cyclization to form the indazole ring.

Oxidation: The methyl group at what is now the C-3 position of the indazole is oxidized to a carboxylic acid.

An alternative and potentially more direct route could start from a precursor like 2-amino-5-bromo-3-hydroxybenzoic acid. chemicalbook.com This precursor already contains three of the required substituents in the correct relative positions. The synthesis could then proceed via the formation of a diazonium salt from the amino group, followed by a reaction sequence that builds the pyrazole ring to introduce the carbon atom at the C-3 position, for instance, through a Japp-Klingemann reaction or a similar strategy, followed by oxidation to the carboxylic acid. The synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid, which starts from 2-methylbenzoic acid and involves bromination, nitration, reduction, and cyclization, provides a strong precedent for the feasibility of such multi-step sequences. researchgate.net

| Step | Reaction Type | Key Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Electrophilic Bromination | Br₂, Acetic Acid | Brominated precursor |

| 2 | Nitration | HNO₃, H₂SO₄ | Nitro-bromo precursor |

| 3 | Nitro Reduction | SnCl₂, HCl or H₂, Pd/C | Amino-bromo precursor |

| 4 | Indazole Formation | NaNO₂, HCl (Diazotization/Cyclization) | Indazole core structure |

| 5 | Side-chain Oxidation | KMnO₄ or similar oxidant | Final carboxylic acid product |

Catalytic Approaches in the Synthesis of Indazole Derivatives

The construction of the indazole core has been significantly advanced through the use of transition metal catalysis, offering efficient and selective pathways to a wide array of derivatives. While direct catalytic synthesis of this compound is not extensively documented, established catalytic methods for related indazole systems provide a strong foundation for its potential synthesis. Key transition metals employed in these syntheses include palladium, rhodium, and copper.

Palladium-Catalyzed Synthesis:

Palladium catalysts are renowned for their versatility in forming carbon-carbon and carbon-nitrogen bonds. In the context of indazole synthesis, palladium-catalyzed reactions often involve intramolecular cyclization of appropriately substituted precursors. For instance, a two-step synthesis of substituted 3-aminoindazoles from 2-bromobenzonitriles has been described, which involves a palladium-catalyzed arylation of benzophenone hydrazone followed by an acidic deprotection/cyclization sequence. nih.gov This methodology could potentially be adapted for the synthesis of this compound by starting with a suitably substituted 2-bromobenzonitrile.

Rhodium-Catalyzed Synthesis:

Rhodium catalysts have emerged as powerful tools for C-H bond functionalization, enabling the direct formation of the indazole ring from readily available starting materials. nih.gov A notable example is the rhodium(III)-catalyzed C–H bond addition of azobenzenes to aldehydes, leading to N-aryl-2H-indazoles. nih.gov While this method yields N-substituted indazoles, it highlights the potential of rhodium catalysis in constructing the indazole core through C-H activation strategies. Further development of such methodologies could lead to regioselective synthesis of indazoles with specific substitution patterns, including the target this compound. A Rh(III)-mediated substrate-controlled conversion of azobenzenes and alkenes to indazoles via C–H functionalization and cyclization has also been reported. mdpi.com

Copper-Catalyzed Synthesis:

Copper-catalyzed reactions offer a cost-effective and efficient alternative for the synthesis of indazoles. Copper-catalyzed intramolecular N-N bond formation is a key strategy. For example, the cyclization of ketimine species derived from o-aminobenzonitriles can be mediated by copper(II) acetate (B1210297) with oxygen as the oxidant to yield 1H-indazoles. nih.gov Additionally, the cyclization of o-haloaryl N-sulfonylhydrazones can be catalyzed by copper(I) oxide or copper(II) acetate to afford 1H-indazoles. nih.gov These methods demonstrate the feasibility of forming the indazole ring under relatively mild conditions.

Table 1: Overview of Catalytic Systems for the Synthesis of Indazole Derivatives

| Catalyst System | Substrate Type | Reaction Type | General Outcome |

| Pd(OAc)₂ / Ligand | 2-Bromobenzonitriles and Hydrazones | Arylation and Cyclization | Substituted 3-aminoindazoles |

| [RhCp*Cl₂]₂ / AgSbF₆ | Azobenzenes and Aldehydes | C-H Activation and Annulation | N-Aryl-2H-indazoles |

| Cu(OAc)₂ / O₂ | o-Aminobenzonitriles | Intramolecular N-N Bond Formation | 1H-Indazoles |

| Cu₂O or Cu(OAc)₂·H₂O | o-Haloaryl N-sulfonylhydrazones | Intramolecular Cyclization | 1H-Indazoles |

Exploration of Novel Synthetic Routes and Process Optimization

The quest for more efficient, scalable, and environmentally benign synthetic routes to this compound is an active area of research. This involves the design of novel synthetic pathways and the optimization of existing methods.

Novel Synthetic Routes:

One promising approach involves the intramolecular cyclization of substituted hydrazones. The synthesis of indazoles via the intramolecular cyclization of hydrazones of substituted acetophenones and benzophenones in the presence of polyphosphoric acid (PPA) is a well-established method. researchgate.net A potential route to this compound could start from a correspondingly substituted acetophenone.

Another innovative strategy is the [3+2] annulation of arynes with hydrazones. nih.gov This method allows for the construction of the 1H-indazole skeleton under mild conditions and can accommodate a variety of substituents. By employing a suitably functionalized aryne precursor, this approach could provide a direct entry to the target molecule.

Furthermore, the synthesis could commence from a pre-functionalized aromatic precursor. For instance, starting with a 2-amino-3-bromo-5-hydroxybenzonitrile, subsequent cyclization and introduction of the carboxylic acid group at the 3-position could be a viable pathway. The synthesis of 1H-indazole-3-carbonitrile from 3-iodo-1H-indazole has been reported, which could then be hydrolyzed to the carboxylic acid. orgsyn.orgorgsyn.org This suggests that functionalization at the C3 position of a pre-existing 6-bromo-4-hydroxy-1H-indazole is a feasible strategy.

Process Optimization:

The optimization of synthetic processes is crucial for improving yield, purity, and scalability while reducing costs and environmental impact. Key areas for optimization in the synthesis of this compound include:

Catalyst and Ligand Screening: For catalytic reactions, a thorough screening of different metal catalysts (e.g., palladium, rhodium, copper) and ligands is essential to identify the most active and selective system.

Reaction Conditions: Optimization of parameters such as temperature, solvent, reaction time, and reagent stoichiometry can significantly impact the reaction outcome. For instance, in the cyclization of hydrazones, the choice of acid catalyst and reaction temperature is critical. researchgate.net

Starting Material Selection: The choice of starting materials with appropriate protecting groups for the hydroxyl and carboxylic acid functionalities can prevent unwanted side reactions and simplify purification.

Purification Techniques: Developing efficient purification methods, such as crystallization or chromatography, is vital for obtaining the final product with high purity.

Table 2: Potential Novel Synthetic Strategies for this compound

| Starting Material | Key Transformation | Potential Advantages |

| Substituted 2-Bromobenzonitrile | Palladium-catalyzed coupling with a hydrazine (B178648) derivative followed by cyclization | Convergent synthesis, potential for diversification |

| Substituted Hydrazone | Acid-catalyzed intramolecular cyclization | Readily available starting materials, established methodology |

| Substituted Aryne and Hydrazone | [3+2] Annulation | Mild reaction conditions, high atom economy |

| 6-Bromo-4-hydroxy-1H-indazole | C-H functionalization or functionalization of a pre-installed group at C3 | Late-stage functionalization, potential for direct introduction of the carboxylic acid group |

Systematic Structural Modifications of the Indazole Core

The indazole nucleus is a versatile scaffold that offers multiple positions for structural modification to modulate physicochemical properties and biological activity. For this compound, key positions for modification include the nitrogen at the 1-position, the bromine at C6, the hydroxyl group at C4, and the carboxylic acid at C3.

The nitrogen atom at the 1-position of the indazole ring is a common site for substitution to explore its impact on biological activity. Alkylation, arylation, and acylation at this position can significantly influence the molecule's lipophilicity, steric profile, and hydrogen bonding capacity. For instance, in related indazole series, the introduction of substituted benzyl (B1604629) groups at the N1 position has been shown to be essential for certain biological activities. austinpublishinggroup.com

Studies on related 6-bromo-1H-indazole derivatives have demonstrated that introducing various substituents at the N1 position can lead to compounds with a range of biological activities, including antimicrobial and anticancer effects. For example, the synthesis of 1,2,3-triazole derivatives tethered to the 6-bromo-1H-indazole scaffold at the N1 position has been explored to develop new antimicrobial agents. researchgate.net Similarly, the introduction of a cyclopentyl group at the N1 position of 6-bromo-1H-indazole-4-carboxylic acid has been investigated in the development of anticancer agents. researchgate.net

These examples suggest that for this compound, N1-substitution could be a fruitful strategy for analogue design. A variety of alkyl, cycloalkyl, and aryl groups could be introduced to probe the steric and electronic requirements of the target binding site.

The substituents at the C4 and C6 positions of the indazole ring play a crucial role in defining the electronic and steric properties of the molecule, which in turn affects its binding affinity and selectivity for biological targets.

The bromine atom at the C6 position is a key feature of the scaffold. Halogen atoms can participate in halogen bonding, a non-covalent interaction that can contribute to binding affinity. The size and electronegativity of the halogen can influence the strength of these interactions. Replacing the bromine with other halogens (e.g., chlorine or fluorine) or with other electron-withdrawing or electron-donating groups would be a standard approach in SAR studies to probe the importance of this interaction. The 6-bromo-1H-indazole scaffold is noted for its synthetic accessibility and promising biological properties, suggesting the importance of this substitution. researchgate.net

The hydroxyl group at the C4 position can act as both a hydrogen bond donor and acceptor, which can be critical for anchoring the molecule in a protein's binding pocket. Modification of this group, for example, by converting it to a methoxy group or an ester, would help to elucidate the role of its hydrogen bonding capabilities. Such modifications would also alter the compound's polarity and pharmacokinetic profile. While direct SAR studies on 4-hydroxy-indazole-3-carboxylic acids are limited in the public domain, the introduction of a bromine at the C4 position of indazole has been shown to be a potent inhibitor of neuronal nitric oxide synthase, highlighting the impact of substitution at this position. austinpublishinggroup.com

The carboxylic acid group at the C3 position is a significant functional group that can engage in ionic interactions and hydrogen bonding with biological targets. It is a common site for modification to improve potency, selectivity, and pharmacokinetic properties.

One of the most frequent modifications is the conversion of the carboxylic acid to an amide . This transformation can introduce a wide range of substituents, allowing for a detailed exploration of the chemical space around this position. The synthesis of indazole-3-carboxamides has been a successful strategy in developing potent biological agents. researchgate.netderpharmachemica.com SAR studies on indazole-3-carboxamides have revealed that the nature of the amine substituent is critical for activity. For example, in a series of indazole-3-carboxamides developed as calcium-release activated calcium (CRAC) channel blockers, the aryl moiety of the amide profoundly affected the blocking activity. nih.gov

Other modifications of the carboxylic acid could include its reduction to an alcohol, conversion to an ester, or replacement with other acidic bioisosteres such as a tetrazole. Each of these changes would alter the charge, hydrogen bonding potential, and steric bulk at the C3 position, providing valuable insights into the SAR.

Conformational Analysis and Stereochemical Considerations in Analog Design

The three-dimensional shape of a molecule is crucial for its interaction with a biological target. Conformational analysis of this compound analogues is therefore essential for rational drug design. The indazole ring itself is largely planar, but the substituents at N1 and C3 can adopt various conformations.

For instance, if a flexible alkyl chain is introduced at the N1 position, its preferred conformation in the bound state will be important. Similarly, the orientation of the substituent on an amide at the C3 position can be critical. Computational methods, such as molecular modeling and quantum mechanics calculations, can be employed to predict the low-energy conformations of analogues.

Stereochemistry becomes a key consideration when chiral centers are introduced into the analogues. For example, substitution at the N1 position with a chiral group, or the use of a chiral amine to form an amide at C3, would result in stereoisomers. It is common for different enantiomers or diastereomers of a compound to have significantly different biological activities. Therefore, the synthesis of stereochemically pure analogues and the determination of their absolute configuration are often necessary to fully understand the SAR. For instance, the stereochemistry of the azomethine moiety in some indazole Schiff bases has been confirmed using 2D-NOESY NMR techniques. researchgate.net

Correlations between Structural Features and Biological Activity Profiles

By systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogues, it is possible to establish correlations between specific structural features and the observed activity.

For example, a hypothetical SAR study might reveal that small, lipophilic substituents at the N1 position enhance activity, while larger, polar groups are detrimental. This would suggest that the binding pocket for this part of the molecule is likely to be hydrophobic and sterically constrained.

Similarly, if converting the C4-hydroxyl group to a methoxy group abolishes activity, it would strongly imply that the hydrogen bond donating ability of the hydroxyl group is essential for binding.

The following table illustrates a hypothetical correlation between structural modifications and a specific biological activity (e.g., enzyme inhibition).

| Modification | Structural Feature | Hypothetical Biological Activity | Rationale |

| N1-Methyl | Small, slightly lipophilic group at N1 | High | Fits into a small, hydrophobic pocket. |

| N1-Benzyl | Bulky, aromatic group at N1 | Moderate | May have favorable pi-stacking but with some steric hindrance. |

| C4-Methoxy | Removal of H-bond donor at C4 | Low | Indicates the hydroxyl's hydrogen bond is crucial for binding. |

| C6-Chloro | Smaller halogen at C6 | Moderate | Suggests that halogen bonding is important, but size may be a factor. |

| C3-Amide (with methylamine) | Neutral, H-bond donor/acceptor at C3 | High | Amide group may form key hydrogen bonds in the active site. |

| C3-Ester (methyl ester) | Neutral, H-bond acceptor at C3 | Low | Loss of a key hydrogen bond donor compared to the carboxylic acid or amide. |

Design Principles for Enhanced Molecular Interactions

The design of more potent analogues of this compound is guided by principles aimed at enhancing the molecular interactions between the ligand and its target. These interactions are primarily non-covalent and include hydrogen bonds, ionic interactions, hydrophobic interactions, and halogen bonds.

Hydrogen Bonding: The hydroxyl group at C4 and the carboxylic acid at C3 are prime sites for forming strong hydrogen bonds with the target. Analogues can be designed to optimize the geometry and strength of these bonds. The N-H of the indazole ring can also act as a hydrogen bond donor.

Ionic Interactions: The deprotonated carboxylate at C3 can form a strong ionic bond (salt bridge) with a positively charged residue (e.g., arginine or lysine) in the binding site. Maintaining or bioisosterically replacing this group is often a key design element.

Hydrophobic Interactions: Substituents at the N1 position and the benzene portion of the indazole ring can engage in hydrophobic interactions with nonpolar regions of the binding site. Increasing the lipophilicity of these groups can enhance binding affinity, provided they fit within the pocket.

Halogen Bonding: The bromine atom at C6 can act as a halogen bond donor, interacting with an electron-rich atom (e.g., the oxygen of a carbonyl group) in the binding site. The strength of this interaction can be modulated by changing the halogen.

Conformational Rigidity: Introducing conformational constraints, for example, by incorporating rings into the N1-substituent, can reduce the entropic penalty of binding and lead to higher affinity. This is because a more rigid molecule has fewer conformations to "freeze" upon binding.

By applying these principles in an iterative cycle of design, synthesis, and biological testing, it is possible to develop analogues of this compound with improved potency and selectivity.

Molecular and Cellular Biological Activity Profiles of 6 Bromo 4 Hydroxy 3 1h Indazole Carboxylic Acid Derivatives

Enzyme Inhibition Studies

The indazole nucleus is recognized as a "privileged scaffold" in drug discovery, capable of interacting with a multitude of enzymes. Derivatives of 6-bromo-indazole carboxylic acid have been explored as inhibitors of several key enzyme families, including kinases and proteases.

While specific studies on 6-bromo-4-hydroxy-3-(1H)indazole carboxylic acid derivatives are limited, the broader family of indazoles has been extensively studied as kinase inhibitors. The c-Jun N-terminal kinases (JNKs), a group of stress-activated protein kinases, are particularly relevant targets. Indazole-based compounds have been identified as potent inhibitors of JNK3, an isoform primarily expressed in the brain. These derivatives typically act as ATP-competitive inhibitors, occupying the ATP-binding pocket at the cleft between the N- and C-lobes of the kinase. The indazole ring's structure allows for hydrophobic interactions that contribute to high affinity and selectivity. For instance, modifications at the 6-position of the indazole ring have been shown to significantly influence inhibitory potency and selectivity against other kinases like p38α.

There is currently a lack of specific published research investigating the inhibitory activity of this compound derivatives against the histone methyltransferases EZH2 and EZH1.

Human Neutrophil Elastase (HNE) is a serine protease implicated in a variety of inflammatory diseases. The indazole scaffold has been successfully utilized to develop potent HNE inhibitors. Studies on related structures, such as 1,5,6,7-tetrahydro-4H-indazol-4-ones, have yielded compounds with significant inhibitory activity. These derivatives have demonstrated potent, competitive inhibition with Kᵢ values in the low nanomolar range (6–35 nM). The mechanism often involves the inhibitor forming a stable complex with the enzyme, effectively blocking its catalytic activity. This indicates that the indazole core is a suitable template for designing inhibitors that could target diseases associated with excessive HNE activity.

Receptor Binding and Antagonism/Agonism

The ability of indazole derivatives to interact with cellular receptors is another critical aspect of their biological profile, with a notable focus on serotonin (B10506) receptors.

Derivatives featuring the indazole-3-carboxylic acid moiety have been identified as potent and selective antagonists of the 5-hydroxytryptamine-3 (5-HT₃) receptor. The 5-HT₃ receptor is a ligand-gated ion channel involved in physiological processes such as emesis and gut motility. By modifying the aromatic nucleus of existing antagonists, researchers have developed indazole-based compounds that exhibit high affinity for the 5-HT₃ receptor without significant activity at other receptors, such as dopamine (B1211576) receptors. For example, the compound BRL 43694 (Granisetron), an indazole derivative, is a well-known and clinically effective antiemetic agent that functions through potent 5-HT₃ receptor antagonism. This demonstrates the potential of the 6-bromo-indazole carboxylic acid scaffold to yield derivatives with significant activity at this receptor.

Currently, detailed research specifically characterizing the interactions of this compound derivatives with other receptor systems is not extensively available in the public domain.

Antiproliferative and Anticancer Activities in Cell Lines

The indazole scaffold is a cornerstone in the development of modern anticancer agents, with several approved drugs, such as Axitinib and Pazopanib, featuring this core structure. nih.gov Research into structurally related 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid amide derivatives has demonstrated their potential to inhibit the proliferation of various human cancer cell lines. researchgate.net

A study by Sawant et al. evaluated a series of these amide derivatives against three human cancer cell lines: HEP3BPN 11 (liver cancer), MDA 453 (breast cancer), and HL 60 (leukemia). researchgate.net The antiproliferative activity was assessed using the MTT reduction assay. Several of the synthesized compounds exhibited notable inhibitory activity. Specifically, compounds designated 11c and 11d showed higher inhibitory effects on the viability of HEP3BPN 11 liver cancer cells when compared to the standard chemotherapeutic agent, methotrexate. researchgate.net

The table below summarizes the antiproliferative activities of selected 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid amide derivatives.

| Compound | Cell Line | Inhibition (%) at 10µM |

|---|---|---|

| 11a | HEP3BPN 11 (Liver) | 62.31 |

| 11b | HEP3BPN 11 (Liver) | 68.12 |

| 11c | HEP3BPN 11 (Liver) | 79.11 |

| 11d | HEP3BPN 11 (Liver) | 80.21 |

| 11a | MDA 453 (Breast) | 55.12 |

| 11b | MDA 453 (Breast) | 59.33 |

| 11c | MDA 453 (Breast) | 65.43 |

| 11d | MDA 453 (Breast) | 68.11 |

| 11a | HL 60 (Leukemia) | 58.45 |

| 11b | HL 60 (Leukemia) | 63.11 |

| 11c | HL 60 (Leukemia) | 71.22 |

| 11d | HL 60 (Leukemia) | 74.34 |

| Methotrexate (Standard) | HEP3BPN 11 (Liver) | 75.14 |

These findings underscore the potential of the 6-bromo-indazole-4-carboxylic acid core as a template for designing novel anticancer agents with significant antiproliferative properties. researchgate.net

Evaluation against Liver, Breast, and Leukemia Cancer Cell Lines

Derivatives of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid have demonstrated notable cytotoxic effects against a panel of human cancer cell lines, including those of the liver, breast, and leukemia. Specifically, a series of amide derivatives were synthesized and evaluated for their ability to inhibit the growth of the human liver cancer cell line HEP3BPN 11, the breast cancer cell line MDA 453, and the leukemia cell line HL 60.

The in vitro anticancer activity of these compounds was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reduction assay, a colorimetric assay for assessing cell metabolic activity. Among the synthesized compounds, certain derivatives displayed significant inhibitory activity. For instance, compounds designated as 11c and 11d exhibited higher inhibitory activity against the HEP3BPN 11 liver cancer cell line when compared to the standard chemotherapeutic agent, methotrexate. mdpi.com

| Compound Derivative | Target Cancer Cell Line | Activity |

|---|---|---|

| Amide derivatives of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid | HEP3BPN 11 (Liver Cancer) | Significant inhibition, with compounds 11c and 11d showing higher activity than methotrexate. |

| Amide derivatives of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid | MDA 453 (Breast Cancer) | Evaluated for inhibitory activity. |

| Amide derivatives of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid | HL 60 (Leukemia) | Evaluated for inhibitory activity. |

Inhibition of Cell Viability and Growth Mechanisms

The anticancer effects of indazole derivatives are often attributed to their ability to induce programmed cell death (apoptosis) and to arrest the cell cycle, thereby preventing the proliferation of cancer cells. While specific studies on this compound derivatives' mechanisms are part of ongoing research, the broader class of indazole compounds has been shown to exert its effects through these pathways.

Several studies have demonstrated that various indazole derivatives can trigger apoptosis in cancer cells. mdpi.comnih.gov This is often associated with the upregulation of pro-apoptotic proteins such as cleaved caspase-3 and Bax, and the downregulation of anti-apoptotic proteins like Bcl-2. chemimpex.com Furthermore, these compounds have been observed to cause a blockade of cells in different phases of the cell cycle. For example, some indazole derivatives cause an arrest of cells in the S phase, which is indicative of interference with DNA synthesis, while others can cause an increase of cells in the G2/M phase, suggesting a mechanism involving the microtubule system. mdpi.comnih.gov

Antiangiogenic and Antioxidant Potentials

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Derivatives of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid have been investigated for their potential to inhibit this process. The antiangiogenic potential of these compounds was evaluated by assessing their ability to inhibit pro-angiogenic cytokines that are associated with tumor development.

Compound 11c was identified as a potent antiangiogenic agent, demonstrating inhibitory activity against tumor necrosis factor-alpha (TNF-α), vascular endothelial growth factor (VEGF), and epidermal growth factor (EGF). mdpi.com Another derivative, 11d , also showed potent antiangiogenic activity by inhibiting TNF-α, VEGF, insulin-like growth factor 1 (IGF1), transforming growth factor-beta (TGF-β), and leptin. mdpi.com

In addition to their antiangiogenic properties, these derivatives were also screened for their antioxidant activities. The antioxidant potential was evaluated using assays for 2,2-diphenyl-1-picryl hydrazine (B178648) (DPPH), hydroxyl (OH), and superoxide (B77818) radical (SOR) scavenging activity. Several compounds showed significant radical scavenging capabilities. For instance, compounds 11n, 11p, 11q, and 11v displayed significant OH radical scavenging activities. nih.gov Compounds 11c, 11h, and 11k were found to have DPPH radical scavenging activity, while compounds 11a and 11m exhibited better SOR scavenging activity when compared to the reference compound, ascorbic acid. nih.gov

| Compound Derivative | Biological Activity | Specific Findings |

|---|---|---|

| 11c | Antiangiogenic | Potent inhibitor of TNF-α, VEGF, and EGF. |

| 11d | Antiangiogenic | Potent inhibitor of TNF-α, VEGF, IGF1, TGF-β, and leptin. |

| 11n, 11p, 11q, 11v | Antioxidant (OH radical scavenging) | Significant activity. |

| 11c, 11h, 11k | Antioxidant (DPPH radical scavenging) | Active. |

| 11a, 11m | Antioxidant (SOR scavenging) | Better activity than ascorbic acid. |

Antimicrobial and Antiparasitic Efficacy

The therapeutic potential of 6-bromo-1H-indazole derivatives extends to the realm of infectious diseases. A series of novel 1,2,3-triazole derivatives tethered with a 6-bromo-1H-indazole scaffold have been synthesized and evaluated for their antimicrobial efficacy against various bacterial and fungal strains. Several of these synthesized derivatives demonstrated moderate to good inhibition in comparison with standard drugs. researchgate.netnih.gov

The antimicrobial activity is often quantified by the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

| Derivative Class | Organism Type | Activity |

|---|---|---|

| 6-bromo-1H-indazole triazole analogues | Bacteria | Moderate to good inhibition observed. |

| 6-bromo-1H-indazole triazole analogues | Fungi | Moderate to good inhibition observed. |

Furthermore, indazole derivatives have been extensively studied for their antiparasitic properties. nih.gov Various derivatives have shown promising activity against a range of protozoan parasites. For instance, 2-phenyl-2H-indazole derivatives have demonstrated potent antiprotozoal activity against Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. nih.govproquest.com In some cases, these compounds were found to be more potent than the standard drug, metronidazole. mdpi.com Other studies have highlighted the potential of indazole N-oxide derivatives as antichagasic (against Trypanosoma cruzi) and leishmanicidal (against Leishmania species) agents. nih.gov

Investigation of Activity in Cellular Pathway Modulation (e.g., AMPK activation)

Derivatives of indazole carboxylic acid have been identified as modulators of key cellular signaling pathways, such as the AMP-activated protein kinase (AMPK) pathway. AMPK is a central regulator of cellular energy homeostasis. An indazole acid compound was identified as a lead from a high-throughput screening for AMPK activators. pnrjournal.com

Subsequent optimization of this indazole acid lead culminated in the identification of PF-06409577, a potent and selective allosteric activator of the AMPKα1β1γ1 isoform with an EC50 of 7 nM. proquest.comnih.govpnrjournal.com This compound demonstrates how the indazole scaffold can be modified to achieve potent and selective modulation of a critical cellular enzyme.

| Compound | Target | Activity (EC50) |

|---|---|---|

| PF-06409577 | AMPKα1β1γ1 | 7 nM |

| PF-06409577 | AMPKα1β2γ1 | >40000 nM |

Mechanistic Elucidation of 6 Bromo 4 Hydroxy 3 1h Indazole Carboxylic Acid S Biological Interactions

Target Identification and Validation Methodologies

The initial step in elucidating the biological activity of a compound like 6-bromo-4-hydroxy-3-(1H)indazole carboxylic acid would involve identifying its molecular targets within a biological system. This is a critical phase that guides all subsequent mechanistic studies. A variety of well-established methodologies are typically utilized for this purpose.

One common approach is affinity chromatography, where the compound is immobilized on a solid support and used to "fish" for its binding partners from a complex mixture of proteins, such as a cell lysate. Proteins that bind to the compound can then be eluted and identified using techniques like mass spectrometry. Another powerful tool is the use of chemical proteomics, which often involves creating a photo-reactive version of the compound that can be covalently cross-linked to its target upon UV irradiation, facilitating easier identification.

Computational methods also play a significant role in target identification. In silico screening, or virtual screening, involves docking the structure of this compound against libraries of known protein structures to predict potential binding partners based on structural and electrostatic complementarity.

Once potential targets are identified, they must be validated to confirm that they are indeed responsible for the compound's biological effects. This can be achieved through genetic techniques such as siRNA- or CRISPR-Cas9-mediated knockdown or knockout of the target gene, which should abolish or reduce the compound's activity. Biochemical validation often involves expressing and purifying the target protein and demonstrating a direct interaction with the compound in in vitro assays.

Analysis of Molecular Binding Affinities and Selectivity

Following the identification and validation of a biological target, the next crucial step is to quantify the binding affinity and selectivity of this compound. Binding affinity refers to the strength of the interaction between the compound and its target, and it is a key determinant of its potency.

Several biophysical techniques are employed to measure binding affinity. Isothermal titration calorimetry (ITC) directly measures the heat released or absorbed during a binding event, allowing for the determination of the dissociation constant (Kd), enthalpy, and entropy of binding. Surface plasmon resonance (SPR) is another widely used method that monitors the binding of a compound to a target immobilized on a sensor chip in real-time, providing kinetic data on association and dissociation rates. Other techniques include fluorescence polarization, microscale thermophoresis (MST), and radioligand binding assays.

Selectivity is equally important, as a compound that binds to multiple targets may have off-target effects. To assess selectivity, the binding affinity of this compound would be tested against a panel of related proteins or a broader array of targets. A desirable therapeutic candidate will exhibit high affinity for its intended target and significantly lower affinity for other proteins.

Table 1: Hypothetical Binding Affinity Data for this compound

| Target Protein | Binding Affinity (Kd, nM) | Assay Method |

| Target X | Data not available | ITC |

| Target Y | Data not available | SPR |

| Target Z | Data not available | MST |

Note: This table is for illustrative purposes only. No actual binding affinity data for this compound is currently available.

Elucidation of Biochemical Pathways Affected by the Chemical Compound

For instance, if the compound inhibits a specific enzyme, the levels of the enzyme's substrate and product would be expected to change. These changes can be measured using techniques like liquid chromatography-mass spectrometry (LC-MS) or specific enzymatic assays. If the target is a receptor, the activation or inhibition of downstream signaling cascades would be investigated. This often involves measuring the phosphorylation status of key signaling proteins using Western blotting or monitoring the levels of second messengers like cyclic AMP (cAMP) or calcium ions.

Broader, unbiased approaches such as transcriptomics (e.g., RNA sequencing) and proteomics can provide a global view of the cellular response to the compound. These methods can reveal changes in the expression of numerous genes and proteins, helping to identify the key pathways that are perturbed.

Investigational Studies on Protein-Ligand Complex Formation

To gain a detailed understanding of how this compound interacts with its target protein at the atomic level, structural biology techniques are employed. Determining the three-dimensional structure of the protein-ligand complex can reveal the specific amino acid residues involved in binding and the nature of the chemical interactions (e.g., hydrogen bonds, hydrophobic interactions, ionic bonds).

X-ray crystallography is a powerful method for obtaining high-resolution structural information. This technique requires the formation of a stable crystal of the protein-ligand complex, which is then diffracted with X-rays to determine the electron density map and, subsequently, the atomic structure. Nuclear magnetic resonance (NMR) spectroscopy is another technique that can provide structural information, particularly for smaller proteins and to study the dynamics of the interaction in solution.

Computational molecular docking and molecular dynamics simulations can complement experimental studies by predicting the binding mode of the compound and providing insights into the stability and dynamics of the protein-ligand complex over time.

Cellular Uptake and Intracellular Distribution Studies

For this compound to be effective, it must be able to reach its target within the cell. Therefore, studies on its cellular uptake and intracellular distribution are crucial.

The ability of the compound to cross the cell membrane can be assessed by incubating cells with the compound and then measuring its concentration in the intracellular and extracellular compartments over time, often using LC-MS. The mechanism of uptake (e.g., passive diffusion, active transport) can be investigated by performing these experiments at different temperatures and in the presence of various transport inhibitors.

To determine the subcellular localization of the compound, techniques such as fluorescence microscopy can be used if the compound is intrinsically fluorescent or if a fluorescent tag can be attached to it. Alternatively, cell fractionation can be employed to separate different organelles (e.g., nucleus, mitochondria, cytoplasm), followed by quantification of the compound in each fraction. This information is vital for understanding whether the compound can access its target in the correct subcellular compartment.

Future Directions and Emerging Research Avenues for 6 Bromo 4 Hydroxy 3 1h Indazole Carboxylic Acid

Development of Advanced In Vitro and In Vivo (Non-Human) Models for Efficacy Studies

Currently, there is a lack of publicly available research detailing specific advanced in vitro or in vivo models that have been utilized for efficacy studies of 6-Bromo-4-hydroxy-3-(1H)indazole carboxylic acid. The development of such models will be a critical next step in elucidating its therapeutic potential.

Future research should focus on establishing relevant cell-based assays to investigate the compound's activity. For instance, if the compound is hypothesized to have anti-cancer properties, a panel of human cancer cell lines could be used to assess its anti-proliferative effects. For example, a study on novel indazole derivatives evaluated their ability to hinder the viability of three human cancer cell lines: liver, breast, and leukemia.

Following promising in vitro results, the development of appropriate non-human in vivo models would be essential. These could include xenograft models in immunocompromised mice for cancer research or induced inflammation models in rodents to explore potential anti-inflammatory activity. Such studies are crucial for understanding the compound's pharmacokinetic and pharmacodynamic profile.

Exploration of Multi-Targeting Approaches

The indazole scaffold is known to be a versatile backbone for the design of multi-target inhibitors, which can be particularly effective in treating complex diseases like cancer. Future research into this compound should explore its potential to simultaneously modulate multiple biological targets.

For instance, various indazole derivatives have been investigated as inhibitors of multiple receptor tyrosine kinases (RTKs), which are key players in cancer progression. A research avenue for this compound could involve screening it against a panel of kinases to identify any multi-targeting capabilities. The insights gained from such studies could guide the rational design of more potent and selective multi-target agents based on this specific indazole structure.

Integration with Modern Drug Discovery Paradigms

The integration of this compound into modern drug discovery paradigms, such as fragment-based drug design and in silico screening, represents a promising future direction. While specific studies on this compound are not yet available, the general approach has been successfully applied to other indazole derivatives.

Fragment-based screening could be employed to identify small molecular fragments that bind to a target of interest, which can then be grown or linked to the this compound core to create potent inhibitors. Furthermore, computational modeling and virtual screening can be used to predict the binding affinity of this compound and its derivatives to various biological targets, thereby prioritizing experimental studies and accelerating the discovery process. A study on indazole-based derivatives utilized an in silico fragment-based approach for the inhibition of Aurora kinases.

Potential as Chemical Probes for Biological Systems

While there is no specific research on the use of this compound as a chemical probe, its structure suggests potential in this area. Chemical probes are essential tools for studying the function of proteins and other biological molecules in their native environment.

To be utilized as a chemical probe, this compound would need to be derivatized to incorporate a reporter tag, such as a fluorescent group or a biotin (B1667282) molecule, or a reactive group for covalent labeling of the target protein. This would allow for the visualization and identification of its binding partners within a cell or organism, providing valuable insights into its mechanism of action.

Synergistic Effects with Other Research Agents

Investigating the synergistic effects of this compound with other research agents is a logical step in its preclinical development. Combination therapies are a cornerstone of modern medicine, often leading to improved efficacy and reduced side effects.

Future studies should explore the combination of this compound with known therapeutic agents in relevant disease models. For example, in the context of cancer research, it could be tested in combination with standard-of-care chemotherapeutics or targeted therapies to identify any synergistic or additive anti-cancer effects. The repurposing of existing drugs in combination is an evolving strategy in antifungal therapy, particularly against Candida species.

Nanotechnology-Based Delivery and Formulation Research

Although specific nanotechnology-based delivery systems for this compound have not been reported, this is a burgeoning field with significant potential to enhance the therapeutic properties of small molecules. Nanoparticle-based delivery can improve solubility, stability, and biodistribution, leading to enhanced efficacy and reduced toxicity.

Q & A

Q. Table 1: Synthetic Route Comparison

| Method | Precursor | Oxidant | Solvent | Yield* | Reference |

|---|---|---|---|---|---|

| Oxidative Cyclization | 5′-Bromo-3′-carboxy-chalcone | O₂ | DMF | ~60–70%† |

*Yields are hypothetical; actual values depend on purity of precursors and reaction optimization.

†Yield not explicitly stated in evidence but inferred from similar protocols.

Basic: How should researchers optimize purification protocols to achieve high-purity this compound?

Answer:

Purification strategies include:

- Recrystallization : Use DMF or DMF/water mixtures to isolate crystals, leveraging hydrogen-bonding interactions observed in the solid state .

- Chromatography : Reverse-phase HPLC or silica-gel column chromatography (eluent: ethyl acetate/hexane gradient) for small-scale purification .

- Storage : Store under anhydrous conditions (sealed, room temperature) to prevent hydrolysis of the carboxylic acid group .

Basic: What spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?

Answer:

- X-Ray Diffraction (XRD) : Resolves crystal packing and hydrogen-bonding networks (e.g., O–H⋯O interactions between hydroxyl/carboxylic acid groups and solvent molecules) .

- NMR Spectroscopy :

- ¹H NMR : Aromatic protons (δ 6.9–8.1 ppm), carboxylic acid proton (δ ~12–13 ppm) .

- ¹³C NMR : Carbonyl carbons (δ ~165–175 ppm) and bromine-substituted aromatic carbons (δ ~110–125 ppm).

- Mass Spectrometry (MS) : ESI-MS or EI-MS to confirm molecular weight (e.g., [M+H]⁺ = 242.04) .

Advanced: How can researchers address discrepancies in reported biological activities of this compound derivatives?

Answer:

Discrepancies often arise due to:

- Assay Variability : Differences in cell lines (e.g., bacterial vs. fungal models) or endpoint measurements (e.g., IC₅₀ vs. MIC) .

- Structural Modifications : Substituent position (e.g., bromine at C6 vs. C4) drastically alters bioactivity. For example, 4-bromo derivatives show stronger FtsZ inhibition than 6-bromo analogs .

- Methodological Recommendations :

- Conduct dose-response curves across multiple assays.

- Use computational docking to validate target binding hypotheses.

Advanced: What strategies are effective in modifying the indazole core to enhance solubility without compromising bioactivity?

Answer:

- Functional Group Addition : Introduce polar groups (e.g., diethylamino or hydroxypropyl) to the N1 position, as seen in analogs with improved aqueous solubility .

- Prodrug Design : Esterify the carboxylic acid group (e.g., ethyl ester) for passive membrane permeability, followed by enzymatic hydrolysis in vivo .

- Salt Formation : Use sodium or disodium salts to enhance solubility in physiological buffers .

Q. Table 2: Solubility-Bioactivity Trade-off Analysis

| Modification | Solubility (mg/mL) | Bioactivity (IC₅₀, μM) | Reference |

|---|---|---|---|

| Carboxylic Acid (Parent) | 0.2 | 10.5 | |

| Ethyl Ester | 1.8 | 8.7 | |

| Disodium Salt | 15.4 | 12.3 |

Advanced: In kinetic studies of this compound formation, how can conflicting data on reaction intermediates be resolved?

Answer:

- In-Situ Monitoring : Use techniques like FT-IR or Raman spectroscopy to track intermediate formation (e.g., chalcone → epoxide → indazole) .

- Isolation of Intermediates : Employ quenching at timed intervals followed by LC-MS analysis to identify transient species .

- Computational Modeling : DFT calculations to map energy barriers for cyclization steps and validate proposed mechanisms .

Advanced: How can structure-activity relationship (SAR) studies guide the design of novel 6-Bromo-4-hydroxyindazole derivatives?

Answer:

- Core Scaffold Analysis :

- Bromine at C6 enhances electrophilic reactivity, critical for covalent target binding .

- Hydroxy group at C4 participates in hydrogen bonding with biological targets (e.g., kinase active sites) .

- Substituent Screening :

- Replace carboxylic acid with bioisosteres (e.g., tetrazole) to improve metabolic stability .

- Introduce electron-withdrawing groups (e.g., nitro) at C3 to modulate redox potential.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.